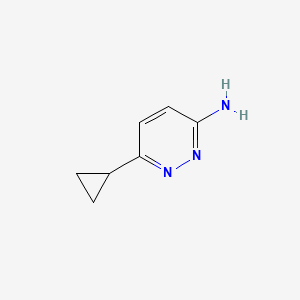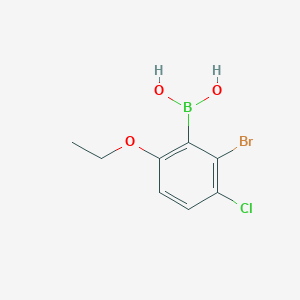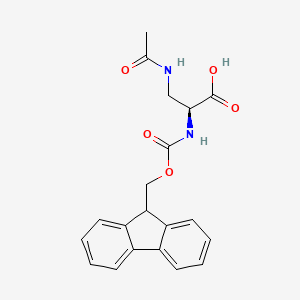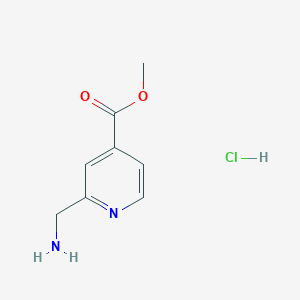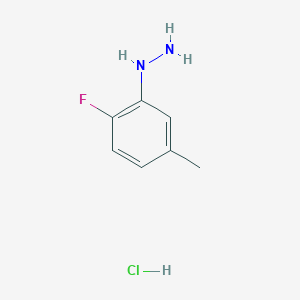![molecular formula C11H17N3O B1437100 3-[Benzyl(methyl)amino]propanohydrazide CAS No. 187834-93-1](/img/structure/B1437100.png)
3-[Benzyl(methyl)amino]propanohydrazide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-[Benzyl(methyl)amino]propanohydrazide is represented by the formula C11H17N3O . The structure consists of a benzyl group (C6H5CH2), a methyl group (CH3), an amino group (NH2), a propyl group (C3H7), and a hydrazide group (NH2NH2).Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[Benzyl(methyl)amino]propanohydrazide, such as its melting point, boiling point, and density, are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized, demonstrating significant antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This indicates the potential for compounds derived from or related to "3-[Benzyl(methyl)amino]propanohydrazide" in the development of new antimicrobial agents.
Anticancer Evaluation
Novel amino acid-(N′-benzoyl) hydrazide and amino acid-(N′-nicotinoyl) hydrazide derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing comparable activity to ampicillin against S. aureus and E. coli. This suggests their potential application in antimicrobial therapy and hints at the broader pharmacological capabilities of derivatives of "3-[Benzyl(methyl)amino]propanohydrazide" (Khattab, 2005).
Antioxidant Activity
The antioxidant behavior of compounds related to "3-[Benzyl(methyl)amino]propanohydrazide" has been theoretically studied, showing that some derivatives exhibit potent antioxidant capabilities. These findings could inform the development of new antioxidant agents, highlighting the versatility of this chemical scaffold in therapeutic applications (Ardjani & Mekelleche, 2017).
Synthesis and Biological Activities
The synthesis and biological evaluation of novel arylazopyrazolones substituted with thiazolyhydrazone demonstrated significant antimicrobial activity against various bacteria and fungi. This emphasizes the compound's utility as a foundation for creating agents with broad-spectrum antimicrobial properties (Shah, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-[benzyl(methyl)amino]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(8-7-11(15)13-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTODVZRZXGXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl(methyl)amino]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



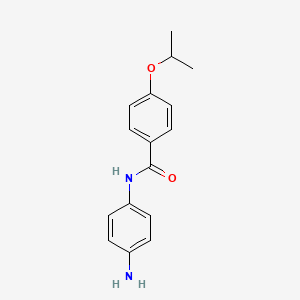
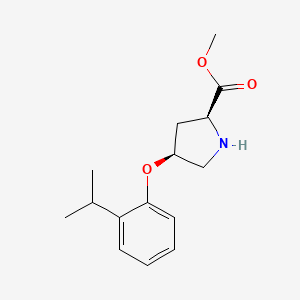

![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-methylbenzamide](/img/structure/B1437023.png)
